1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Overview
Description
1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of 1,3,4-thiadiazole derivatives allows them to interact with various biological targets, making them valuable in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that many 1,3,4-thiadiazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that 1,3,4-thiadiazole derivatives are known for their broad spectrum of biological activities . The interaction of these compounds with their targets often results in significant changes in cellular processes, which could potentially explain their bioactivity.
Biochemical Pathways
Given the broad biological activities of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The physical properties of similar compounds suggest that they have a moderate solubility in water , which could impact their bioavailability.
Result of Action
It’s worth noting that 1,3,4-thiadiazole derivatives are known for their broad spectrum of biological activities , suggesting that this compound may have significant effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine in absolute ethanol . The resulting product is then purified and characterized using techniques such as NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
Comparison with Similar Compounds
1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other 1,3,4-thiadiazole derivatives, such as:
1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound also exhibits anticancer properties and has been studied for its cytotoxic effects.
1,3,4-thiadiazole derivatives containing oxadiazole, thiadiazole, and triazole nuclei: These compounds have shown promising antimicrobial activities.
Properties
IUPAC Name |
1-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4OS/c23-17-11-13-18(14-12-17)24-21(28)25-22-27-26-20(29-22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,24,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBBRYXAOQCFIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.